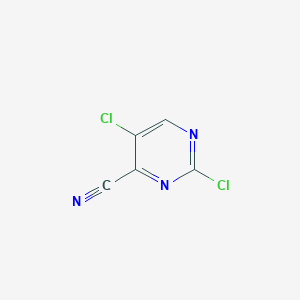

2,5-Dichloropyrimidine-4-carbonitrile

Description

2,5-Dichloropyrimidine-4-carbonitrile is a halogenated pyrimidine derivative featuring chlorine atoms at positions 2 and 5 and a carbonitrile group at position 4. This compound’s structure renders it highly electron-deficient due to the electron-withdrawing effects of both chlorine and nitrile substituents, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C5HCl2N3 |

|---|---|

Molecular Weight |

173.98 g/mol |

IUPAC Name |

2,5-dichloropyrimidine-4-carbonitrile |

InChI |

InChI=1S/C5HCl2N3/c6-3-2-9-5(7)10-4(3)1-8/h2H |

InChI Key |

DSGQZXLPVOWHHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Vilsmeier Reaction Followed by Hydroxylamine and Chlorodehydration (Industrial Scale)

A patented industrial process describes a three-step synthesis route for 4,6-dichloropyrimidine-5-carbonitrile, which is structurally analogous and relevant for 2,5-dichloropyrimidine-4-carbonitrile preparation due to similar substitution patterns and reaction types:

Step 1: Vilsmeier Reaction

Starting from a suitable pyrimidine precursor, a halogenated dehydration reagent (e.g., POCl3) and N,N-dimethylformamide are used in an organic solvent to form an intermediate formyl derivative.Step 2: Reaction with Hydroxylamine or Hydroxylamine Hydrochloride

The intermediate is reacted with hydroxylamine to form an oxime intermediate. This step is typically conducted in a mixed solvent system (ethanol and water) at mild temperatures (20-30°C).Step 3: Dehydration and Chlorination

The oxime intermediate undergoes chlorodehydration using reagents such as phosphorus oxychloride (POCl3), thionyl chloride, oxalyl chloride, phosphorus pentachloride, or phosgene in solvents like toluene, acetonitrile, or dichloroethane to yield the dichloropyrimidine-carbonitrile product.

- Mild reaction conditions (20-30°C for hydroxylamine step, 80-85°C for chlorodehydration).

- Environmentally friendly and suitable for large-scale production due to stable intermediates and easy purification.

- Avoids column chromatography by using stable intermediates that can be crystallized.

- LC-MS confirms molecular ion peaks consistent with the target compound (e.g., [M+H]+ = 156).

- $$^{1}H$$ NMR signals consistent with pyrimidine protons and characteristic chemical shifts for the intermediates and final product.

| Step | Reagents & Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|

| 1 | Halogenated dehydration reagent, DMF, organic solvent | Formylated pyrimidine intermediate | Stable intermediate, easy to purify |

| 2 | Hydroxylamine hydrochloride, EtOH/H2O, 20-30°C | Oxime intermediate | Reaction time ~17-18 hours |

| 3 | POCl3 (or alternatives), toluene/acetonitrile, 80-85°C | 2,5-Dichloropyrimidine-4-carbonitrile | Isolated solid, suitable for scale |

Nucleophilic Displacement and Chlorination Route

A research article describes a synthetic route starting from 4,6-dichloro-2-(methylthio)pyrimidine, involving:

- Nucleophilic displacement of chlorides by benzyloxide groups.

- Oxidation of methylthio to sulfone.

- Cyanide displacement to introduce the carbonitrile group.

- Chlorination at the pyrimidine ring with N-chlorosuccinimide (NCS).

This multi-step approach achieves moderate to good yields (overall ~67% for intermediates, 30% for final chlorinated product) and is useful for preparing highly chlorinated pyrimidine derivatives.

| Step | Transformation | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic displacement | 4,6-dichloropyrimidine to 4,6-bis(benzyloxy) | High | Benzyloxide replaces chlorides |

| Oxidation | Sulfide to sulfone | High | Prepares for cyanide displacement |

| Cyanide displacement | Sulfone to carbonitrile | Moderate | Introduction of nitrile group |

| Chlorination | Chlorination at C5 with NCS | 95% | Final chlorination step |

| Deprotection | Removal of benzyloxy groups to yield target | 30% | Moderate yield, two-step procedure |

Comparative Summary Table of Preparation Methods

| Method | Key Steps | Reagents & Conditions | Yield/Scale Suitability | Remarks |

|---|---|---|---|---|

| Vilsmeier + Hydroxylamine + Chlorodehydration | Formylation → Oxime formation → Chlorodehydration | POCl3, DMF, hydroxylamine hydrochloride, EtOH/H2O, 20-85°C | High, industrial scale | Mild, environmentally friendly, stable intermediates |

| Nucleophilic Displacement + Chlorination | Benzyloxide substitution → Oxidation → Cyanide displacement → Chlorination | Benzyloxide, NCS, oxidation reagents, cyanide source | Moderate to good | Multi-step, moderate yields, suitable for complex derivatives |

| Condensation + Hydrogenation + Chlorination (Pyridine analog) | Condensation → Hydrogenation → Chlorination | Organic base, Pd-C catalyst, hydrogen, chlorinating agents | High for intermediates | Green chemistry, mild conditions, pyridine-based |

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloropyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 2 and 5 can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol is a typical method.

Major Products:

Scientific Research Applications

2,5-Dichloropyrimidine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of nucleic acid synthesis or disruption of cellular signaling .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 2,5-Dichloropyrimidine-4-carbonitrile and structurally related compounds from the evidence:

Key Observations:

- Melting Points: Halogenated pyrimidines (e.g., 2,5-dichloro derivative) typically exhibit higher melting points than non-halogenated analogs due to increased polarity and intermolecular interactions. For example, 4-(4-Methoxyphenyl)-... (300°C) and 4-(3,4-Dimethylphenyl)-... (266–268°C) have higher melting points than fused-ring systems like Compound 11b (213–215°C) or chromene derivatives like Compound 1E (223–227°C) .

- IR Spectroscopy : Nitrile stretches in pyrimidine derivatives (e.g., ~2,209–2,220 cm⁻¹) are slightly higher than in chromene-carbonitriles (~2,204 cm⁻¹), likely due to the electron-withdrawing effects of adjacent chlorine atoms in pyrimidines .

- NMR Trends : Chlorine substituents in pyrimidines deshield adjacent protons and carbons, as seen in shifts for methylthio groups (δH ~2.2–2.4 ppm) and nitrile carbons (δC ~116–117 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.